molecular formula C9H5BrIN B1625408 2-Bromo-4-iodoquinoline CAS No. 866831-73-4

2-Bromo-4-iodoquinoline

Cat. No.: B1625408
CAS No.: 866831-73-4
M. Wt: 333.95 g/mol
InChI Key: ALWVOLYQQXCDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with bromine and iodine substituents at the 2 and 4 positions, respectively. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodoquinoline typically involves halogenation reactions. One common method is the sequential halogenation of quinoline. Initially, quinoline undergoes bromination at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequently, the 2-bromoquinoline is subjected to iodination at the 4-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. Green chemistry principles, such as solvent recycling and waste minimization, are also integrated into the industrial synthesis protocols .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions yield a variety of products, including azidoquinolines, thiolated quinolines, and coupled products with aryl or alkynyl groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-iodoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The halogen substituents can enhance the compound’s binding affinity and specificity towards these targets. The quinoline core can intercalate with DNA or inhibit enzyme activity, leading to therapeutic effects. The exact pathways and molecular interactions are often elucidated through biochemical assays and computational modeling .

Comparison with Similar Compounds

    2-Bromoquinoline: Lacks the iodine substituent, leading to different reactivity and applications.

    4-Iodoquinoline:

    2-Chloro-4-iodoquinoline: Substitution of bromine with chlorine alters its reactivity and biological activity.

Uniqueness: 2-Bromo-4-iodoquinoline’s combination of bromine and iodine substituents provides a unique reactivity profile, making it a versatile intermediate for various synthetic transformations. Its dual halogenation also enhances its potential as a pharmacophore in drug discovery, offering distinct advantages over mono-halogenated quinolines .

Properties

IUPAC Name

2-bromo-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWVOLYQQXCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471109
Record name 2-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866831-73-4
Record name 2-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-IODOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-iodoquinoline
Reactant of Route 2
2-Bromo-4-iodoquinoline
Reactant of Route 3
2-Bromo-4-iodoquinoline
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-iodoquinoline
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-iodoquinoline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.